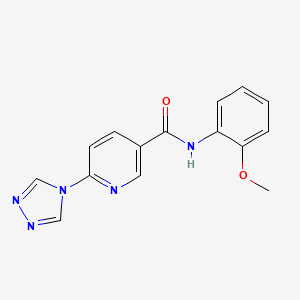![molecular formula C18H18N6O5 B11472883 N-[2-({[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]carbonyl}amino)ethyl]pyrazine-2-carboxamide](/img/structure/B11472883.png)
N-[2-({[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]carbonyl}amino)ethyl]pyrazine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-{[3-(3,4-DIMETHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]FORMAMIDO}ETHYL)PYRAZINE-2-CARBOXAMIDE is a complex organic compound characterized by its unique structure, which includes a pyrazine ring, an oxadiazole moiety, and a dimethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{[3-(3,4-DIMETHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]FORMAMIDO}ETHYL)PYRAZINE-2-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the key intermediates. One common approach involves the formation of the oxadiazole ring through a cyclization reaction of a hydrazide with a carboxylic acid derivative. The dimethoxyphenyl group is introduced via electrophilic aromatic substitution reactions. The final step involves coupling the oxadiazole intermediate with the pyrazine-2-carboxamide under appropriate conditions, such as using coupling reagents like EDCI or DCC in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for large-scale synthesis, ensuring high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability. Additionally, purification techniques such as recrystallization, column chromatography, or HPLC may be employed to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
N-(2-{[3-(3,4-DIMETHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]FORMAMIDO}ETHYL)PYRAZINE-2-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The dimethoxyphenyl group can be oxidized to form quinones.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield corresponding amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrazine ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and reduced oxadiazole derivatives.
Substitution: Various substituted pyrazine derivatives depending on the nucleophile used.
Scientific Research Applications
N-(2-{[3-(3,4-DIMETHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]FORMAMIDO}ETHYL)PYRAZINE-2-CARBOXAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism of action of N-(2-{[3-(3,4-DIMETHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]FORMAMIDO}ETHYL)PYRAZINE-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(2-(3,4-DIMETHOXYPHENYL)ETHYL)-2-METHYL-6-PHENYLTHIENO(2,3-D)PYRIMIDIN-4-AMINE
- N- [2- (3,4-Dimethoxy-phenyl)-ethyl]-3-phenyl-acrylamide
- N-(3,4-二甲氧基苯乙基)-2-(3,4-二甲氧基苯基)乙酰胺
Uniqueness
N-(2-{[3-(3,4-DIMETHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]FORMAMIDO}ETHYL)PYRAZINE-2-CARBOXAMIDE stands out due to its unique combination of structural features, including the presence of both an oxadiazole ring and a pyrazine ring. This dual functionality imparts distinct chemical and biological properties, making it a versatile compound for various applications.
Properties
Molecular Formula |
C18H18N6O5 |
|---|---|
Molecular Weight |
398.4 g/mol |
IUPAC Name |
3-(3,4-dimethoxyphenyl)-N-[2-(pyrazine-2-carbonylamino)ethyl]-1,2,4-oxadiazole-5-carboxamide |
InChI |
InChI=1S/C18H18N6O5/c1-27-13-4-3-11(9-14(13)28-2)15-23-18(29-24-15)17(26)22-8-7-21-16(25)12-10-19-5-6-20-12/h3-6,9-10H,7-8H2,1-2H3,(H,21,25)(H,22,26) |
InChI Key |
RVOJBUURFIRJQU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NOC(=N2)C(=O)NCCNC(=O)C3=NC=CN=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(4-Cyanophenyl)-2-oxo-6-(4-{[7-(trifluoromethyl)quinolin-4-yl]amino}phenyl)-1,2-dihydropyridine-3-carbonitrile](/img/structure/B11472810.png)
![2-{[5-(methoxymethyl)-4-(naphthalen-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-nitrophenyl)acetamide](/img/structure/B11472818.png)
![1-[3-(4-fluorophenoxy)-5-nitrophenyl]-1H-tetrazole](/img/structure/B11472827.png)
![N-{2-[(tert-butylcarbamoyl)amino]-6-methylphenyl}-3-(trifluoromethyl)benzamide](/img/structure/B11472836.png)
![2-[3-(1,3-Benzodioxol-5-yl)-5-isoxazolyl]-4,6-dimethylthieno[2,3-b]pyridin-3-amine](/img/structure/B11472840.png)
![1-(2,5-dimethylbenzyl)-2-[(naphthalen-2-yloxy)methyl]-1H-benzimidazole](/img/structure/B11472844.png)
![2-[2-(2H-benzotriazol-2-yl)-4-methylphenoxy]-N-[1-(methylsulfonyl)-2,3-dihydro-1H-indol-5-yl]acetamide](/img/structure/B11472849.png)
![6-butyl-8-(2-hydroxyphenyl)-1,3-dimethyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B11472853.png)
![2-[(1,1-Dioxido-1-benzothiophen-3-yl)sulfanyl]-5-(2-methoxyphenyl)-1,3,4-oxadiazole](/img/structure/B11472859.png)

![N-(furan-2-ylmethyl)-2-[5-(pyridin-3-yl)-1H-1,2,4-triazol-3-yl]acetamide](/img/structure/B11472872.png)
![N-(1,3-benzodioxol-5-yl)-3-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B11472875.png)

![3-[(4-methoxyphenyl)sulfonyl]-7-(trifluoromethyl)-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one](/img/structure/B11472907.png)
